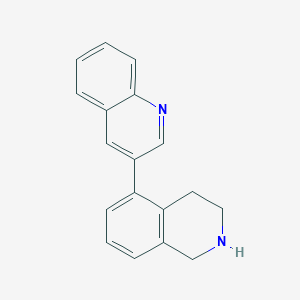
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline, also known as THIQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. THIQ is a derivative of quinoline, which is a bicyclic aromatic compound that contains a pyridine and a benzene ring.
作用機序
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline is not fully understood, but it has been proposed to act as a modulator of dopamine receptors. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been reported to bind to the D2 and D3 dopamine receptors with high affinity, which could lead to the activation or inhibition of downstream signaling pathways. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has also been shown to exhibit antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has also been shown to protect neurons from oxidative stress and neurotoxicity in animal models. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
実験室実験の利点と制限
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline is also relatively easy to synthesize, which allows for the production of large quantities of the compound. However, 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline. One potential area of research is the development of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline-based drugs for the treatment of neurological disorders. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline, which could lead to the discovery of new drug targets. Additionally, the synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline derivatives with improved pharmacological properties could also be explored.
合成法
The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline involves the reaction of 2-aminoquinoline with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of a tetrahydroisoquinoline intermediate, which is then oxidized to form 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline. The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been reported in several studies, and different variations of the reaction have been explored to optimize the yield and purity of the compound.
科学的研究の応用
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has also been investigated for its potential as a dopamine receptor ligand, which could have implications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-2-7-18-13(4-1)10-15(12-20-18)16-6-3-5-14-11-19-9-8-17(14)16/h1-7,10,12,19H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCUQXEUIGXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![3-(butylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300976.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)
![methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)
![(1S,5S)-3-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5301003.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5301006.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B5301020.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301026.png)
![4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)

